molecular formula C19H18N2O4 B2365479 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1704534-67-7

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2365479
CAS No.: 1704534-67-7
M. Wt: 338.363
InChI Key: OSZYCCBEHJIYDY-UHFFFAOYSA-N
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Description

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features an indole ring system linked to a pyrrolidine ring and a pyranone moiety. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the indole-2-carbonyl intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to form the pyrrolidin-3-yl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZYCCBEHJIYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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